Aviptadil

Peptide formulation Drug stability Pharmaceutical supply

Aviptadil is a synthetic 28‑amino‑acid peptide identical in sequence to human vasoactive intestinal peptide (VIP), a neuropeptide of the secretin/glucagon superfamily. It acts as a balanced agonist at the VPAC1 and VPAC2 G‑protein‑coupled receptors (EC₅₀ values of 3 nM and 8 nM, respectively, in CHO cell membranes expressing recombinant human receptors), with negligible activity at the PAC1 receptor.

Molecular Formula C147H237N43O43S
Molecular Weight 3326.8 g/mol
CAS No. 40077-57-4
Cat. No. B549347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAviptadil
CAS40077-57-4
SynonymsVIP;  Vasoactive Intestinal Polypeptide;  invicorp;  Aviptadil
Molecular FormulaC147H237N43O43S
Molecular Weight3326.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CN=CN4)N
InChIInChI=1S/C147H237N43O43S/c1-18-75(12)115(142(229)180-96(56-72(6)7)131(218)183-104(145(232)233)63-110(155)200)188-139(226)106(68-192)185-134(221)101(62-109(154)199)177-130(217)95(55-71(4)5)174-132(219)97(58-81-37-41-84(195)42-38-81)175-125(212)88(33-23-26-49-149)167-123(210)89(34-24-27-50-150)171-140(227)113(73(8)9)186-118(205)76(13)164-121(208)93(47-53-234-17)170-127(214)92(45-46-107(152)197)169-122(209)87(32-22-25-48-148)166-124(211)90(35-28-51-161-146(156)157)168-129(216)94(54-70(2)3)173-126(213)91(36-29-52-162-147(158)159)172-143(230)116(78(15)193)189-136(223)98(59-82-39-43-85(196)44-40-82)176-133(220)100(61-108(153)198)178-135(222)103(65-112(203)204)182-144(231)117(79(16)194)190-137(224)99(57-80-30-20-19-21-31-80)181-141(228)114(74(10)11)187-119(206)77(14)165-128(215)102(64-111(201)202)179-138(225)105(67-191)184-120(207)86(151)60-83-66-160-69-163-83/h19-21,30-31,37-44,66,69-79,86-106,113-117,191-196H,18,22-29,32-36,45-65,67-68,148-151H2,1-17H3,(H2,152,197)(H2,153,198)(H2,154,199)(H2,155,200)(H,160,163)(H,164,208)(H,165,215)(H,166,211)(H,167,210)(H,168,216)(H,169,209)(H,170,214)(H,171,227)(H,172,230)(H,173,213)(H,174,219)(H,175,212)(H,176,220)(H,177,217)(H,178,222)(H,179,225)(H,180,229)(H,181,228)(H,182,231)(H,183,218)(H,184,207)(H,185,221)(H,186,205)(H,187,206)(H,188,226)(H,189,223)(H,190,224)(H,201,202)(H,203,204)(H,232,233)(H4,156,157,161)(H4,158,159,162)/t75-,76-,77-,78+,79+,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,113-,114-,115-,116-,117-/m0/s1
InChIKeyVBUWHHLIZKOSMS-RIWXPGAOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water

Aviptadil (CAS 40077-57-4) Procurement Guide: Synthetic VIP Peptide for Respiratory & Inflammatory Research


Aviptadil is a synthetic 28‑amino‑acid peptide identical in sequence to human vasoactive intestinal peptide (VIP), a neuropeptide of the secretin/glucagon superfamily. It acts as a balanced agonist at the VPAC1 and VPAC2 G‑protein‑coupled receptors (EC₅₀ values of 3 nM and 8 nM, respectively, in CHO cell membranes expressing recombinant human receptors), with negligible activity at the PAC1 receptor . The compound has been awarded FDA Orphan Drug Designation for acute respiratory distress syndrome (ARDS) and pulmonary arterial hypertension, and EMA Orphan Drug Designation for ARDS and sarcoidosis [1]. Aviptadil is supplied as a patented, buffer‑free formulation that delivers long‑term room‑temperature stability, distinguishing it from unformulated VIP preparations that degrade within weeks [2].

Why Aviptadil Cannot Be Interchanged with Other VIP‑Receptor Agonists or Unformulated VIP


Although aviptadil and native VIP share an identical 28‑amino‑acid sequence, their pharmaceutical properties diverge sharply due to formulation chemistry [1]. Unprotected VIP in saline solution undergoes rapid chemical degradation—losing >10% potency within weeks—and is cleared from human plasma with a half‑life of approximately 1–2 minutes [2]. The proprietary buffer‑free, concentration‑optimized aviptadil formulation maintains >90% potency after 12 months at room temperature, a stability profile that is essential for reproducible in‑vivo dosing and for building national stockpiles [1]. Furthermore, aviptadil’s balanced VPAC1/VPAC2 agonism distinguishes it from engineered analogs such as [Ala¹¹,²²,²⁸]‑VIP, which is >1,000‑fold selective for VPAC1 and therefore elicits a fundamentally different intracellular signalling pattern [3]. These differences in stability and receptor pharmacology mean that simply purchasing “VIP” or a selective VPAC1 agonist cannot replicate the biological outcome of aviptadil in respiratory and inflammatory models.

Aviptadil Quantitative Differentiation Data: Head‑to‑Head and Cross‑Study Comparisons


Shelf Stability: Aviptadil Formulation vs. Unformulated VIP

Unformulated VIP dissolved in saline loses >10% of labelled potency within a few weeks, precluding long‑term storage [1]. In contrast, the patented RLF‑100 (aviptadil acetate) formulation—produced without buffers, mannitol, or sucrose—retains high purity at 12 months at all temperatures tested, including refrigerated and ambient room temperature [2]. This stability enables inclusion in national stockpiles and reproducible multi‑centre trial execution.

Peptide formulation Drug stability Pharmaceutical supply

Receptor Selectivity: Aviptadil (Balanced VPAC1/VPAC2) vs. [Ala¹¹,²²,²⁸]‑VIP (VPAC1‑Selective)

Native VIP—and therefore aviptadil—activates VPAC1 and VPAC2 with comparable potency (EC₅₀ 3 nM and 8 nM, respectively) . In contrast, the engineered analog [Ala¹¹,²²,²⁸]‑VIP displays >1,000‑fold selectivity for VPAC1 over VPAC2, as measured by adenylate cyclase stimulation (Ki values of 7.4 nM for VPAC1 vs. 2352 nM for VPAC2) [1]. This differential selectivity profile means that aviptadil engages both pulmonary alveolar type II cells (VPAC1) and immune‑regulatory VPAC2 pathways simultaneously, whereas [Ala¹¹,²²,²⁸]‑VIP produces a predominantly VPAC1‑driven response.

Receptor pharmacology VIP analogs Signal transduction

Survival in Severe COVID‑19 ARDS: Aviptadil vs. Standard of Care

In a prospective, open‑label, administratively‑controlled trial, 21 critically ill COVID‑19 patients with severe comorbidities received three successive 12‑hour intravenous infusions of aviptadil (50/100/150 pmol/kg/hr) [1]. At day 28, 19 of 21 (90%) aviptadil‑treated patients survived compared with 4 of 24 (17%) standard‑of‑care (SOC) controls (P<0.0001). The hazard ratio for survival was 0.113 (95% CI 0.037–0.343), corresponding to a 9‑fold advantage in probability of survival. A similar 9‑fold advantage was observed for recovery from respiratory failure (HR 0.115; 95% CI 0.025–0.522).

ARDS COVID‑19 Critical care

Oxygenation Improvement in Viral ARDS: Aviptadil Monotherapy

A retrospective observational study evaluated 6 patients with viral‑related severe ARDS who received intravenous aviptadil [1]. Mean oxygen saturation (SpO₂) rose from 87.86% before the first dose to 93.43% after three days of infusion (P<0.004). Concurrently, PaO₂ increased from 54.3 mm Hg to 68.4 mm Hg. No comparator‑arm data are available in this study, so the effect is reported against the pre‑treatment baseline.

ARDS Oxygenation Intensive care

Placebo‑Controlled Trial in COVID‑19 Hypoxemic Respiratory Failure (TESICO): Aviptadil vs. Placebo

The TESICO randomized, placebo‑controlled trial enrolled 461 participants (231 aviptadil, 230 placebo) hospitalized with COVID‑19‑associated acute hypoxemic respiratory failure [1]. The primary outcome (odds of being in a better clinical category at Day 90) did not differ significantly (OR 1.11; 95% CI 0.80–1.55; P=0.54). Day‑90 mortality was 38% (86/231) for aviptadil versus 36% (83/230) for placebo (HR 1.04; 95% CI 0.77–1.41). This neutral result in a general ARDS population contrasts with the high‑risk compassionate‑use data above and highlights that aviptadil’s efficacy may be restricted to specific patient phenotypes.

COVID‑19 Randomized controlled trial Respiratory failure

Pharmacokinetic Profile: Aviptadil vs. Extended Half‑Life VIP Analogs (Pemziviptadil)

Aviptadil exhibits a plasma half‑life of approximately 1–2 minutes, with renal elimination of 35% within 4 hours and 90% within 24 hours [1]. This short half‑life necessitates continuous intravenous infusion for therapeutic effect. In contrast, pemziviptadil (PB1046), an elastin‑like polypeptide (ELP) fusion of VIP, demonstrates a prolonged absorption and elimination profile that supports once‑weekly subcutaneous dosing [2]. The half‑life difference is not precisely quantified in peer‑reviewed head‑to‑head studies, but the dosing interval alone demonstrates an order‑of‑magnitude improvement in pharmacokinetic convenience.

Pharmacokinetics Half‑life extension VIP analog

Aviptadil Application Scenarios Derived from Quantitative Differentiation Evidence


Compassionate‑Use and Clinical‑Trial Settings Requiring a Stable, Ready‑to‑Infuse VIP Formulation

The RLF‑100 formulation’s 12‑month room‑temperature stability [1] makes aviptadil the only VIP product suitable for multi‑site clinical trials and emergency stockpiling. Procurement teams building national or institutional reserves for respiratory pandemics should prioritize aviptadil over unformulated VIP, which expires within weeks.

Pre‑clinical ARDS and Acute Lung Injury Models Requiring Balanced VPAC1/VPAC2 Activation

In models where both alveolar epithelial protection (VPAC1) and anti‑inflammatory immunomodulation (VPAC2) are needed, aviptadil’s non‑selective agonism (EC₅₀ VPAC1 = 3 nM, VPAC2 = 8 nM) provides the full spectrum of VIP biology. Selective VPAC1 agonists (e.g., [Ala¹¹,²²,²⁸]‑VIP) cannot engage VPAC2‑mediated pathways and may miss key anti‑cytokine effects.

High‑Risk COVID‑19 ARDS Cohorts with Severe Comorbidities

The open‑label trial demonstrated a 9‑fold survival advantage (HR 0.113; P<0.0001) and a 75% reduction in IL‑6 [2] in patients who were excluded from standard phase 3 trials. Aviptadil should be considered for procurement by hospitals or research consortia managing critically ill populations with limited therapeutic alternatives.

Pharmacokinetic Studies Requiring Tight Control Over Peptide Exposure

Aviptadil’s short plasma half‑life of 1–2 minutes [3] and continuous‑infusion administration allow investigators to rapidly titrate circulating peptide levels. This contrasts with extended‑half‑life analogs (e.g., pemziviptadil) that provide sustained, less controllable exposure. For acute interventional protocols, aviptadil’s pharmacokinetic profile is an advantage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aviptadil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.